molecular formula C8H9F3N2OS B14063074 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14063074
M. Wt: 238.23 g/mol
InChI Key: BPAQJTQARCVPDZ-UHFFFAOYSA-N
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Description

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine is a chemical compound characterized by the presence of a methylthio group, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This reaction proceeds via the formation of electron donor-acceptor complexes and single electron transfer, leading to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazine moiety can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydrazine moiety can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both a methylthio and a trifluoromethoxy group on the same phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

[4-methylsulfanyl-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2OS/c1-15-7-3-2-5(13-12)4-6(7)14-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

BPAQJTQARCVPDZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)NN)OC(F)(F)F

Origin of Product

United States

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